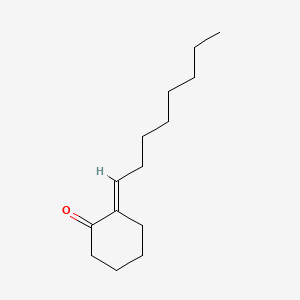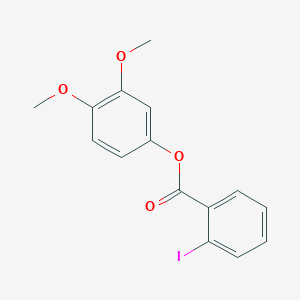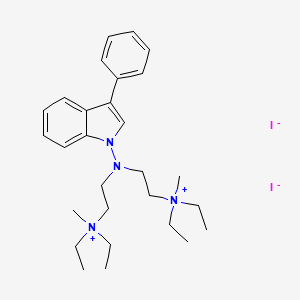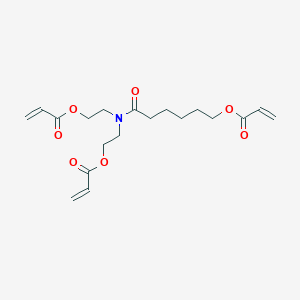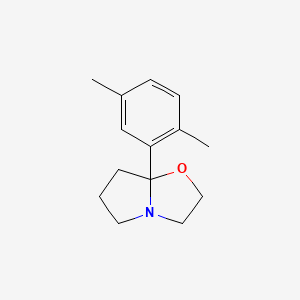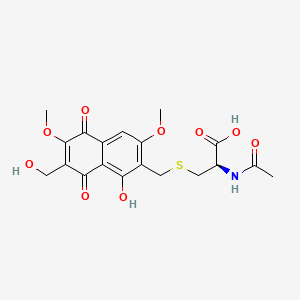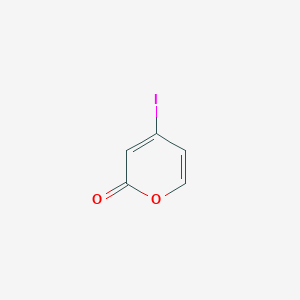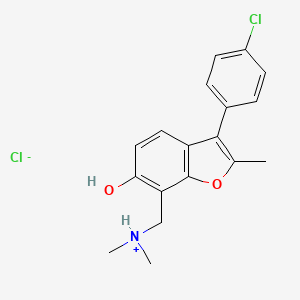
Pyridine-2,3,4,6-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,3,4,6-tetracarboxylic acid is an organic compound characterized by a pyridine ring substituted with four carboxylic acid groups at the 2, 3, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3,4,6-tetracarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of this compound esters using potassium permanganate in an alkaline medium can yield the desired tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3,4,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2,3,4,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of pyridine-2,3,4,6-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .
Comparison with Similar Compounds
Pyridine-2,3,5,6-tetracarboxylic acid: Similar structure but different substitution pattern, leading to distinct coordination properties.
Pyridine-2,4,6-tricarboxylic acid: Fewer carboxylic acid groups, resulting in different reactivity and applications.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains a pyrazine ring instead of a pyridine ring, offering different electronic properties and coordination behavior.
Uniqueness: Pyridine-2,3,4,6-tetracarboxylic acid is unique due to its specific substitution pattern, which allows for versatile coordination modes and the formation of diverse metal-organic frameworks. Its rich coordination sites and low symmetry make it an elegant ligand for synthesizing complex structures .
Properties
CAS No. |
90673-26-0 |
|---|---|
Molecular Formula |
C9H5NO8 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
pyridine-2,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
AFQJVELYNRTKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




